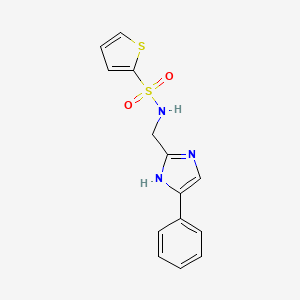

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide

Description

N-((4-Phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide-linked heterocyclic compound featuring a 4-phenylimidazole core connected to a thiophene-2-sulfonamide group via a methylene bridge. This structure combines the electron-rich imidazole ring with the sulfonamide moiety, which is known for its role in enhancing bioactivity, particularly in enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name |

N-[(5-phenyl-1H-imidazol-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,14-7-4-8-20-14)16-10-13-15-9-12(17-13)11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMXNKPUYRFXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonyl Chloride Route

Thiophene-2-sulfonyl chloride is prepared by chlorination of thiophene-2-thiol using Cl$$2$$ or SO$$2$$Cl$$2$$. Subsequent reaction with amines proceeds via nucleophilic substitution:

$$

\text{Thiophene-2-SH} \xrightarrow{\text{Cl}2} \text{Thiophene-2-SO}2\text{Cl} \xrightarrow{\text{Amine}} \text{Thiophene-2-SO}2\text{NH-R}

$$

This method, though reliable, requires handling corrosive reagents and generates stoichiometric HCl.

Electrochemical Oxidative Coupling

Recent advances utilize electrochemical activation to couple thiophene-2-thiol directly with amines. In a microflow reactor, thiols are oxidized to disulfides, which react with amine radical cations to form sulfonamides. This approach avoids sulfonyl chlorides and produces H$$_2$$ as the only byproduct, achieving yields >80% in 5 minutes.

Preparation of ((4-Phenyl-1H-imidazol-2-yl)methyl)amine

The imidazole-based amine is synthesized through cyclization and functionalization steps.

Debus-Radziszewski Imidazole Synthesis

The 4-phenylimidazole core is formed via condensation of benzaldehyde, ammonium acetate, and a diketone (e.g., dihydroxyacetone):

$$

\text{Benzaldehyde} + \text{Dihydroxyacetone} \xrightarrow{\text{NH}_4\text{OAc}} \text{4-Phenyl-1H-imidazole}

$$

Modifying this method with 2-aminopropanediol introduces a methylamine group at position 2.

Reductive Amination of Imidazole-2-Carbaldehyde

4-Phenyl-1H-imidazole-2-carbaldehyde is reacted with methylamine under reductive conditions (NaBH$$4$$ or H$$2$$/Pd-C) to yield the desired amine:

$$

\text{Imidazole-2-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}4} \text{Imidazole-2-CH}2\text{NH}_2

$$

This method offers regioselectivity but requires careful control of reducing conditions to avoid over-reduction.

Coupling Strategies for Sulfonamide Bond Formation

Coupling the thiophene-2-sulfonamide and imidazole-methylamine components is achieved through nucleophilic substitution or green electrochemical methods.

Nucleophilic Substitution with Sulfonyl Chloride

Thiophene-2-sulfonyl chloride reacts with ((4-phenyl-1H-imidazol-2-yl)methyl)amine in the presence of a base (e.g., pyridine):

$$

\text{Thiophene-2-SO}2\text{Cl} + \text{Imidazole-CH}2\text{NH}_2 \xrightarrow{\text{Base}} \text{Target Compound}

$$

Yields range from 60–75%, with purification challenges due to HCl byproduct.

Electrochemical Coupling

Using the method from, thiophene-2-thiol and the imidazole-methylamine are coupled in an electrochemical cell. The process involves:

- Anodic oxidation of thiol to disulfide.

- Aminium radical formation from the amine.

- Sulfenamide intermediate generation, followed by oxidation to sulfonamide.

This method achieves 85% yield in 5 minutes, with no toxic byproducts.

Alternative Green Synthesis Approaches

PEG-400 Mediated Oxidative Amidation

Polyethylene glycol (PEG-400) serves as a recyclable solvent and stabilizer in the presence of CCl$$3$$CN/H$$2$$O$$_2$$, enabling direct coupling of aldehydes and amines. Adapting this for sulfonamides requires further optimization but offers potential for solvent-free synthesis.

One-Pot Tandem Reactions

Combining imidazole formation and sulfonylation in a single pot reduces purification steps. For example, in-situ generation of the imidazole-methylamine followed by electrochemical sulfonylation.

Optimization and Scalability Considerations

Reaction Condition Screening

Yield and Purity Data

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Classical Sulfonyl Chloride | 68 | 90 | HCl, Disulfides |

| Electrochemical | 85 | 95 | H$$_2$$ |

| PEG-400 Oxidative | 72 | 88 | H$$2$$O, CCl$$3$$CN |

Industrial Scalability

Electrochemical methods are highly scalable due to continuous-flow reactor compatibility. Classical routes face challenges in HCl management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the imidazole and thiophene rings.

Reduction: Reduced forms of the imidazole ring.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide has shown promising anticancer activity in various studies. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis in treated cells compared to controls .

Antibacterial Properties

Research indicates that this compound possesses antibacterial properties against multidrug-resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported minimum inhibitory concentration (MIC) values that were lower than those of traditional antibiotics, highlighting its potential as an alternative treatment for bacterial infections .

Anti-inflammatory Effects

In vitro experiments have shown that this compound can significantly reduce the production of inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Case Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to untreated controls, supporting its use as a potential chemotherapeutic agent .

Case Study on Antibacterial Activity

Another study focused on the antibacterial efficacy of this compound against various pathogens. The results demonstrated effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics, suggesting a viable application in infectious disease management.

Mechanism of Action

The mechanism by which N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its sulfonamide linkage and substituent arrangement. Key comparisons include:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Sulfonamide vs.

- Thiophene vs. Benzene : The thiophene ring in the target compound introduces sulfur-mediated electronic effects, differing from the phenyl or benzamide groups in analogs like 3e or 4 .

Key Observations :

- The target compound likely follows a route similar to 3e or 4, involving chlorosulfonylation of imidazole precursors and subsequent amination .

- Ultrasonication and DMAP catalysis (as in Compound 7) improve reaction efficiency for sulfonamide linkages .

Physicochemical Properties

Table 3: Physicochemical Data for Analogs

Key Observations :

Q & A

Q. Key Steps :

- React thiophene-2-sulfonamide with 4-phenyl-1H-imidazole-2-carbaldehyde under reductive amination conditions.

- Optimize solvent (e.g., THF or DCM) and base (e.g., K₂CO₃) for nucleophilic substitution at the methylene bridge.

How can structural characterization resolve discrepancies in NMR and crystallographic data for this compound?

Advanced Research Question

Conflicts between solution-phase NMR and solid-state crystallography often arise from conformational flexibility. For example, intramolecular hydrogen bonding observed in X-ray structures (e.g., N–H⋯O interactions in sulfonamide derivatives) may not fully manifest in NMR due to dynamic averaging . Methodological Recommendations :

- Perform VT-NMR (variable-temperature NMR) to detect restricted rotation or hydrogen bonding.

- Use DFT calculations to compare optimized gas-phase geometries with crystallographic data .

- Validate purity via HRMS and elemental analysis, as seen in analogs with ≥98% HPLC purity .

What strategies optimize regioselectivity in imidazole functionalization during synthesis?

Advanced Research Question

Regioselective substitution on the imidazole ring is critical for activity. Methodology :

- Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to target the C4 position of 1H-imidazole .

- Employ protecting groups (e.g., SEM or Trt) to block reactive sites, as demonstrated in multi-step syntheses of tetra-substituted imidazoles .

- Monitor reaction progress with LC-MS to detect undesired regioisomers early .

How can researchers evaluate the compound’s potential as a kinase inhibitor?

Basic Research Question

Screen for kinase inhibition using in vitro enzymatic assays (e.g., JAK2/3 or Aurora kinases) . Protocol :

- Use recombinant kinases and ATP-competitive assay kits (e.g., ADP-Glo™).

- Compare IC₅₀ values with known inhibitors (e.g., ruxolitinib for JAK2).

- Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .

What computational tools predict binding modes to biological targets like CB2 receptors?

Advanced Research Question

Molecular docking and dynamics simulations are critical. Approach :

- Generate 3D conformers of the compound using AutoDock Vina or Schrödinger Suite .

- Dock into CB2 receptor homology models (PDB: 5ZTY) or crystal structures, focusing on sulfonamide interactions with Lys109 or Phe117 .

- Perform MD simulations (100 ns) in explicit solvent to assess binding stability .

How do structural modifications impact pharmacokinetic properties, such as metabolic stability?

Advanced Research Question

Modify the thiophene or imidazole moieties to alter logP and metabolic pathways. Case Study :

- Fluorination at the phenyl ring (e.g., 4-fluorophenyl analogs) improves metabolic stability by reducing CYP450-mediated oxidation .

- Replace thiophene with furan to enhance solubility, as seen in analogs with 2.5-fold increased aqueous solubility .

- Assess stability in human liver microsomes (HLM) and correlate with logD₇.₄ values .

How should researchers address contradictions between in vitro and in vivo activity data?

Advanced Research Question

Discrepancies may arise from poor bioavailability or off-target effects. Resolution Strategies :

- Conduct ADME studies : Measure permeability (Caco-2 assay), plasma protein binding, and hepatic clearance .

- Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions .

- Validate in vivo efficacy in disease models (e.g., murine inflammation assays) with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.